1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- is a complex organic compound belonging to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Further modifications, such as alkylation and arylation, are carried out to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the indole nitrogen and aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and dihydro derivatives, each with distinct biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It often interacts with enzymes and receptors, modulating their activities. For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with neurotransmitter receptors to exert psychoactive effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole: Known for its anticancer activity.
6-methoxy-2,3,4,9-tetrahydropyrido-[3,4-b]indol-1-one: Studied for its potential therapeutic applications.
Uniqueness
1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for drug discovery and development .
Properties
CAS No. |
142944-39-6 |
---|---|
Molecular Formula |
C25H30N4O |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
9-methyl-2-[3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C25H30N4O/c1-26-23-11-6-5-10-21(23)22-12-15-29(25(30)24(22)26)14-7-13-27-16-18-28(19-17-27)20-8-3-2-4-9-20/h2-6,8-11H,7,12-19H2,1H3 |
InChI Key |
RYHQBVCKCSNVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)N(CC3)CCCN4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.